molecular formula C16H15ClN4O2 B2918382 2-(3-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034550-24-6

2-(3-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2918382
CAS No.: 2034550-24-6
M. Wt: 330.77
InChI Key: VBBFFKCRZFDRDH-UHFFFAOYSA-N
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Description

This compound features a 3-chlorophenyl group linked via an acetamide moiety to a 1,2,4-oxadiazole ring substituted with a 1-methylpyrrole (Fig. 1). The 3-chlorophenyl group may contribute to lipophilicity, while the 1-methylpyrrole substituent introduces steric and electronic effects that could modulate target binding.

Properties

IUPAC Name

2-(3-chlorophenyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-21-7-3-6-13(21)16-19-15(23-20-16)10-18-14(22)9-11-4-2-5-12(17)8-11/h2-8H,9-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBFFKCRZFDRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-chlorophenyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group, a pyrrole moiety, and an oxadiazole ring. These structural components are known to contribute to various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, compounds similar to the one have shown inhibitory effects against several cancer cell lines. A study found that certain oxadiazole derivatives had IC50 values ranging from 19 to 56 µM against Leishmania donovani, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AHuman Colon Adenocarcinoma92.4
Compound BHuman Lung Adenocarcinoma56
Compound CHuman Ovarian Adenocarcinoma19

Anti-inflammatory Effects

The incorporation of oxadiazole rings has been linked to anti-inflammatory activities. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory process . This suggests that our compound may also possess anti-inflammatory properties.

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial effects. Research has shown that these compounds can exhibit antibacterial and antifungal activities, making them candidates for further exploration in treating infections .

The mechanisms underlying the biological activities of the compound involve multiple pathways:

  • Inhibition of Enzymes : The compound may inhibit key enzymes such as COX and various kinases involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Anticancer Activity : A derivative similar to our compound was tested against multiple cancer cell lines and showed promising results with significant cell death at low concentrations .
  • Inflammation Model : In vivo studies using animal models demonstrated that compounds with the oxadiazole structure significantly reduced inflammation markers compared to controls .
  • Antimicrobial Testing : A series of oxadiazole derivatives were screened for antimicrobial activity, revealing effective inhibition against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Analogues in the Oxadiazole-Acetamide Family

Key structural analogs and their properties are summarized in Table 1.

Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target Compound 1-Methyl-1H-pyrrol-2-yl N-((Oxadiazol-5-yl)methyl) ~373.8* N/A N/A
11g 4-Chlorophenyl N-Isopropyl, 4-chlorophenoxy ~433.9 133.4–135.8 Proteasome inhibitor
11h Phenyl N-Isopropyl, 4-chlorophenoxy ~399.9 108.3–109.5 Proteasome inhibitor
N-(3-Chlorophenyl)-2-(5-(p-tolyl)-oxadiazol-3-yl)acetamide p-Tolyl 3-Chlorophenyl ~368.8 N/A N/A
N-(3-Chloro-4-methylphenyl)-2-(5-(3-(2-methoxyethyl)-oxadiazol-5-yl)-2-oxopyridinyl)acetamide 3-(2-Methoxyethyl) 3-Chloro-4-methylphenyl 402.8 N/A N/A

*Estimated based on molecular formula C₁₇H₁₆ClN₅O₂.

Key Observations :

  • Substituent Diversity: The oxadiazole ring accommodates aryl (e.g., 4-chlorophenyl in 11g), heteroaryl (1-methylpyrrole in the target), and alkyl (2-methoxyethyl in ) groups.
  • Acetamide Side Chain : The N-isopropyl group in 11g and 11h enhances hydrophobicity, while the target compound’s unsubstituted methylene linker may improve flexibility .
  • Melting Points : Higher melting points in chlorinated derivatives (e.g., 11g vs. 11h) suggest stronger intermolecular interactions (e.g., halogen bonding) .
Physicochemical Properties
  • Isomer Ratios : Compounds like 11g and 11h exhibit isomer ratios (4:1 and 3:1, respectively) due to restricted rotation around the N–C bond, which could affect binding conformations .

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